N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a methyl group at position 1, a phenyl group at position 3, and a carboxamide moiety at position 5 of the pyrazole ring. The carboxamide is attached to a phenyl ring substituted with an acetylamino group at the meta position.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13(24)20-15-9-6-10-16(11-15)21-19(25)18-12-17(22-23(18)2)14-7-4-3-5-8-14/h3-12H,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
QBLAUDMURXGIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the acetylamino and phenyl groups. One common method involves the reaction of 3-(acetylamino)phenylhydrazine with 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound’s uniqueness becomes evident when compared to structurally related pyrazole derivatives. Below is a detailed analysis of its distinguishing features and biological relevance relative to analogs.
Structural and Functional Group Variations
Key Comparisons :
Physicochemical Properties
- Lipophilicity : The phenyl and acetyl groups contribute to moderate logP values, balancing membrane permeability and aqueous solubility. This contrasts with more polar analogs like N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, where the thiophene ring may reduce solubility .
- Metabolic Stability: The acetylamino group resists rapid hydrolysis compared to primary amines, extending half-life in biological systems .
Biological Activity
N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C16H16N4O
- Molecular Weight : 284.32 g/mol
- IUPAC Name : this compound
This structure features a pyrazole ring substituted with an acetylamino group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. The following table summarizes key findings related to its anticancer activity:
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with the cell cycle, thereby inhibiting cancer cell proliferation.
- Autophagy : Certain derivatives induce autophagy, a process that can lead to cancer cell death without triggering apoptosis.
Case Studies
Several studies have reported on the efficacy of pyrazole derivatives in preclinical models:
- A study by Bouabdallah et al. demonstrated significant cytotoxic effects against Hep-2 and P815 cancer cell lines with an IC50 of 3.25 mg/mL, indicating strong potential for further development as an anticancer drug .
- Wei et al. evaluated ethyl derivatives of pyrazole and found that one compound inhibited A549 growth with an IC50 of 26 µM, showcasing the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
